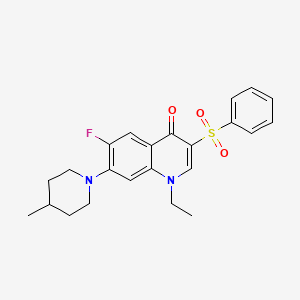
1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H25FN2O3S and its molecular weight is 428.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Structural Analysis
Synthesis of Metabolites and Derivatives : Research on quinoline derivatives often involves the synthesis of complex molecules with potential therapeutic properties. For example, Mizuno et al. (2006) developed efficient syntheses for metabolites of a specific quinoline derivative, demonstrating the utility of methanesulfonyl as a protective group in high-yield syntheses (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006). Similarly, the crystal structure of a pefloxacinium derivative was analyzed, revealing the planarity of the quinoline ring system and the stabilizing effects of hydrogen bonds (Parvez, Arayne, Sultana, & Siddiqi, 2000).
Topoisomerase Inhibitors : A series of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives were synthesized and evaluated as potential topoisomerase I inhibitors. These compounds showed potent inhibitory activity against cancer cell lines, suggesting their therapeutic potential in cancer treatment (Ge, Zhao, Xie, Lu, Guo, Li, & Zhao, 2016).
Antibacterial Agents : The synthesis of new 2-substituted 3-(tri(di)fluoromethyl)quinoxalines, including derivatives with antibacterial properties, highlights the diverse applications of fluorinated quinolines in developing new antibacterial agents (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).
Biological Activities and Potential Therapeutic Applications
Chemosensor for Zn2+ Monitoring : A chemosensor based on quinoline derivatives demonstrated remarkable fluorescence enhancement in the presence of Zn2+, with potential applications in detecting and quantifying Zn2+ in biological and aqueous samples (Park, Kim, Lee, Kim, Lee, Lee, Noh, & Kim, 2015).
Antitumor Activity : Research into quinoline derivatives also extends to their antitumor activities. Zhou et al. (2021) synthesized a novel compound demonstrating significant antitumor activity against human hepatoma and melanoma cells, showcasing the potential of quinoline derivatives in oncological research (Zhou, Wu, Huang, Yu, & Lu, 2021).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-3-25-15-22(30(28,29)17-7-5-4-6-8-17)23(27)18-13-19(24)21(14-20(18)25)26-11-9-16(2)10-12-26/h4-8,13-16H,3,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIZNLYFSWKMPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
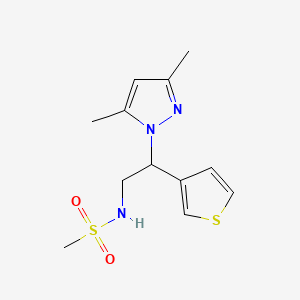

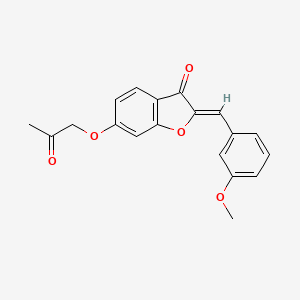
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B2418698.png)
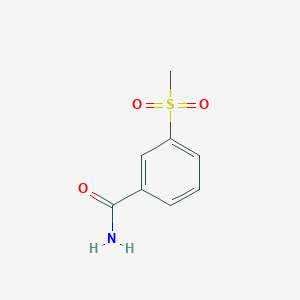

![4-({[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid](/img/structure/B2418704.png)
![1-methyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone](/img/structure/B2418705.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2418706.png)


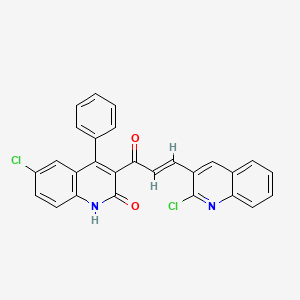
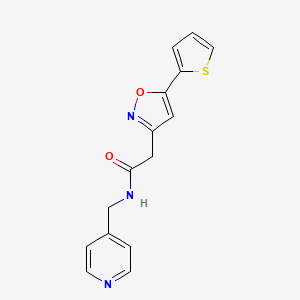
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2418715.png)
